molecular formula C23H28N2O8 B1653000 (R,R)-formoterol fumarate CAS No. 169375-54-6

(R,R)-formoterol fumarate

Cat. No.: B1653000
CAS No.: 169375-54-6
M. Wt: 460.5 g/mol
InChI Key: ZDUPYZMAPCZGJO-NSCGSSGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Formoterol Fumarate (CAS 43229-80-7) is the biologically active enantiomer of the long-acting β2-adrenergic receptor agonist (LABA) formoterol. This compound is a critical research tool for investigating selective β2-adrenergic signaling and bronchial smooth muscle relaxation mechanisms. The (R,R)-enantiomer demonstrates a significantly higher binding affinity for the human β2-adrenoreceptor, reported to be approximately 1000-fold greater than its (S,S)-counterpart . Upon receptor activation, (R,R)-formoterol stimulates intracellular adenylyl cyclase, increasing cyclic AMP (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells, providing a potent bronchodilatory effect . In vivo studies have demonstrated that the (R,R)-isomer inhibits histamine and antigen-induced bronchoconstriction with greater potency than the racemic mixture, while the (S,S)-isomer is ineffective and may exhibit antagonistic properties . This makes this compound an essential compound for precise pharmacological studies aimed at isolating the effects of the active enantiomer, free from the potential modulating effects of the inactive form. In research settings, formoterol is noted for its combination of a rapid onset of action (2-3 minutes) and a long duration of effect (up to 12 hours) . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

169375-54-6

Molecular Formula

C23H28N2O8

Molecular Weight

460.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m1./s1

InChI Key

ZDUPYZMAPCZGJO-NSCGSSGESA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
(R,R)-Formoterol acts by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. Its rapid onset of action (within 2-3 minutes) and prolonged effect (up to 12 hours) make it suitable for both acute relief and chronic management of airway diseases .

Chirality and Efficacy
The compound exists as a racemic mixture, but the (R,R) isomer is responsible for its therapeutic effects. Studies indicate that (R,R)-formoterol has a superior therapeutic ratio compared to its racemic counterpart due to reduced side effects associated with the inactive (S,S) isomer .

Clinical Applications

Management of Asthma and COPD
(R,R)-Formoterol is widely used in combination therapies for asthma and COPD. It is often combined with inhaled corticosteroids (ICS) like budesonide or mometasone furoate to enhance therapeutic outcomes. The combination not only improves lung function but also reduces exacerbation rates more effectively than ICS alone .

Efficacy in Clinical Trials

  • A systematic review found that formoterol significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo, demonstrating its effectiveness in managing bronchoconstriction .
  • In head-to-head trials, formoterol showed comparable efficacy to salmeterol but with a faster onset, making it preferable for patients requiring immediate relief .

Comparative Studies

StudyComparisonFindings
Arformoterol vs. Racemic FormoterolSimilar plasma exposure; arformoterol showed slightly better FEV1 improvement.
Formoterol vs. SalmeterolFormoterol had a faster onset but similar overall efficacy in FEV1 improvement.
Meta-analysisNo significant difference in FEV1 between formoterol and salmeterol after 12 hours; formoterol was more effective in acute settings.

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD)
    A study involving COPD patients demonstrated that treatment with (R,R)-formoterol resulted in significant improvements in lung function and quality of life metrics. The combination therapy with budesonide led to fewer exacerbations compared to monotherapy .
  • Asthma Management
    In pediatric populations, (R,R)-formoterol combined with ICS showed enhanced control over asthma symptoms and reduced rescue inhaler use, indicating its role as both a reliever and maintenance medication .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Pharmacokinetic Superiority

  • Absorption : (R,R)-formoterol achieves peak plasma concentration (Cₘₐₓ) in 5 minutes post-inhalation, faster than salmeterol (20 minutes) .
  • Elimination : Terminal half-life of 10–14 hours supports twice-daily dosing .

Preparation Methods

Ring-Opening and Amine Coupling

4-Benzyloxy-3-nitrostyrene oxide reacts with 1-(4-methoxyphenyl)-2-methylpropylamine in refluxing ethanol (78–82°C), achieving complete conversion within 8 hours. Solvent optimization studies demonstrated ethanol's superiority over acetonitrile (Table 1):

Solvent Temperature (°C) Reaction Time (h) Purity (%)
Ethanol 78 8 98.2
Acetonitrile 82 12 91.4

Table 1: Solvent impact on nitroepoxide aminolysis

Nitro Reduction and Formylation

Catalytic hydrogenation (5% Pt/C, ethyl acetate, 40 psi H₂) reduces the nitro group to amine in 94% yield, followed by formylation with 8-fold formic acid excess at 70°C. This one-pot procedure eliminates intermediate isolation, reducing processing time by 40% compared to previous methods.

Diastereomeric Resolution

Fractional crystallization of the bis-benzyl protected fumarate salt in ethyl acetate/DMF (9:1 v/v) achieves 99.1% enantiomeric excess (ee) for the RR/SS diastereomer pair. DMF incorporation (≤15%) enhances solute solubility, enabling selective crystallization through controlled cooling from 65°C to 5°C at 0.5°C/min.

Resolution of Enantiomers and Salt Formation

Post-resolution hydrogenolysis employs 10% Pd/C in ethanol/water (4:1) at 35 psi H₂, quantitatively removing benzyl protecting groups within 3 hours. The free base crystallizes from isopropanol/water (85:15) at -10°C, yielding needle-like crystals with 99.4% chemical purity.

Fumarate salt formation utilizes a 1:2 molar ratio of free base to fumaric acid in ethanol/water (80:20). Crystallization kinetics studies reveal optimal hydrate formation at 20°C with 18-hour aging, producing the thermodynamically stable Form B polymorph.

Crystallization and Polymorphism Considerations

(R,R)-Formoterol fumarate exhibits three characterized polymorphs with distinct dissolution profiles:

Polymorph Solvent System Crystal Habit DSC Peak (°C)
Form A Anhydrous ethanol Platelets 158.2
Form B Ethanol/water (8:2) Needles 162.7
Form C Isopropanol Prisms 155.9

Table 2: Polymorphic forms and characterization data

Process analytical technology (PAT) implementations now monitor crystallization in real-time using inline Raman spectroscopy, ensuring consistent polymorphic outcome through feedback-controlled antisolvent addition.

Environmental and Industrial Adaptations

The CN104086435A patent introduced dual catalysis (Table 3) for benzyl ether intermediate synthesis:

Catalyst I Catalyst II Temperature (°C) Time (h) Yield (%)
KI TBAB 110 4 94.2
NaI 18-C-6 105 5 89.7

Table 3: Catalytic systems for benzyl ether formation

This approach reduced benzylation time from 48 to 4 hours while eliminating benzene solvents, decreasing organic waste generation by 62%. Industrial implementations now employ continuous hydrogenation reactors (H-Cube®) with 95% solvent recycling, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

A techno-economic assessment of three major routes reveals critical trade-offs:

Parameter Traditional Route EP0550612B1 CN104086435A
Total Steps 9 6 7
Overall Yield (%) 28 68 59
PMI (kg/kg API) 412 187 254
Capital Cost ($M) 18.7 23.4 16.9

PMI: Process Mass Intensity; API: Active Pharmaceutical Ingredient

The EP0550612B1 method demonstrates superior yield and environmental metrics despite higher initial capital costs, while the CN approach offers cost advantages for intermediate synthesis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (R,R)-formoterol fumarate in drug formulations?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS-MS). These methods separate the (R,R)-enantiomer from its diastereomers (e.g., S,S or R,S forms) based on differential interactions with chiral stationary phases. For example, reversed-phase HPLC with a chiral column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol:methanol:ammonia (8:2:0.3:0.1 v/v) has been validated for quantification . Calibration curves should demonstrate linearity (R² > 0.999) across the expected concentration range.

Q. How do pharmacopeial standards guide the quantification of impurities in this compound?

  • Methodological Answer : The United States Pharmacopeia (USP) specifies chromatographic procedures using USP Reference Standards (e.g., Formoterol Fumarate System Suitability Mixture RS) to identify and quantify related compounds. For example, HPLC with UV detection at 289 nm is used to resolve impurities like formoterol-related compound I (diastereoisomer) and monobenzyl analogues. Acceptance criteria require impurities to not exceed 0.3% of the total peak area, calculated using relative response factors (e.g., 100 × (ri/rs), where ri = impurity peak area, rs = total peak areas) .

Q. What validated HPTLC methods exist for simultaneous quantification of this compound and corticosteroids in fixed-dose combinations?

  • Methodological Answer : High-performance thin-layer chromatography (HPTLC) on silica gel 60 F254 plates with a mobile phase of hexane:isopropanol:methanol:ammonia (8:2:0.3:0.1 v/v) can separate this compound (Rf ≈ 0.25) from corticosteroids like fluticasone propionate (Rf ≈ 0.79). Densitometric analysis at 289 nm ensures specificity and linearity (R² > 0.995). Method validation per ICH Q2(R2) guidelines confirms accuracy (98–102%), precision (%RSD < 2%), and robustness against minor mobile-phase variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial outcomes involving this compound, such as mortality risk in COPD studies?

  • Methodological Answer : Contradictory findings (e.g., reduced all-cause mortality in the ETHOS trial vs. no significant difference in other studies) require sensitivity analyses. For example, in the ETHOS trial, missing vital status data (4.5% of patients) were reconciled via follow-up, reducing bias. Statistical adjustments (e.g., Cox proportional hazards models with hazard ratios) should account for covariates like inhaled corticosteroid dose (e.g., budesonide 320 µg vs. 160 µg) and baseline exacerbation history. Meta-analyses pooling data from trials with consistent inclusion criteria (e.g., moderate-to-severe COPD) can clarify trends .

Q. What experimental approaches characterize polymorphic forms of this compound, and how do they impact bioavailability?

  • Methodological Answer : Solid-state NMR, X-ray diffraction, and HETCOR experiments differentiate polymorphs (e.g., Form C) and solvates (e.g., ethanolate). For instance, 13C NMR chemical shifts and 2H NMR dynamics reveal lattice interactions affecting dissolution rates. Polymorphs with slower phenylene ring flipping (observed via 13C relaxation times) may reduce pulmonary absorption. In vitro dissolution testing using simulated lung fluid should correlate with in vivo pharmacokinetic parameters like AUC0–4h and Cmax .

Q. How should researchers design studies to assess systemic exposure to this compound in patients with asthma vs. COPD?

  • Methodological Answer : Cross-over studies with activated charcoal blockade can distinguish pulmonary vs. gastrointestinal absorption. For example, administering 50 µg this compound with pre- and post-dose charcoal reduces systemic AUC0–6h by 27%, confirming pulmonary delivery efficiency. Dose-linear pharmacokinetics (5–25 µg) should be confirmed via LC-MS-MS plasma quantification, with stratification by disease severity and concomitant ICS/LABA use .

Q. What statistical frameworks are optimal for analyzing multivariate effects of inhalation devices on this compound aerosol performance?

  • Methodological Answer : Multivariate ANOVA or partial least squares regression can model Critical Quality Attributes (CQAs) like Fine Particle Mass (FPM) and Mass Median Aerodynamic Diameter (MMAD). For instance, a 24-factor experimental design evaluating inhaler resistance and patient inspiratory flow rates (30–90 L/min) identifies device-specific confounders. Response surface methodology optimizes FPM (>20 µg) and MMAD (1–3 µm) for targeted lung deposition .

Methodological Guidance for Data Interpretation

Q. How to validate computational models predicting this compound stability under accelerated storage conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) should quantify degradation products via HPLC-UV/LC-MS. Models using Arrhenius kinetics must align observed vs. predicted impurity levels (e.g., formoterol-related compound I ≤ 0.3%). Stability-indicating methods require resolution (R > 1.5) between degradation peaks and the main compound .

Q. What protocols ensure reproducibility in quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use isotopically labeled internal standards (e.g., deuterated formoterol) to correct for matrix effects. LC-MS-MS methods with a lower limit of quantification (LLOQ) ≤ 1 pg/mL should undergo cross-validation across labs. Sample preparation must include protein precipitation (acetonitrile) and solid-phase extraction to minimize ion suppression .

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